Methane;sulfuryl diazide
Description
Historical Context and Early Investigations of Sulfuryl Diazide
Sulfuryl diazide, with the chemical formula SO₂(N₃)₂, first appeared in scientific literature in the 1920s. wikipedia.org Early investigations were conducted by Theodor Curtius and Karl Friedrich Schmidt, who studied its reactions with aromatic compounds such as benzene (B151609) and p-xylene. wikipedia.org These initial studies were hampered by the compound's extreme instability. It was reported to have "exceedingly explosive, unpredictable properties," with violent explosions often occurring without any apparent cause. wikipedia.org
For many decades, the inherent dangers of sulfuryl diazide prevented its isolation in a pure form, limiting its full characterization. It wasn't until 2011 that a team of researchers successfully isolated and characterized sulfuryl diazide. acs.orgnih.gov This breakthrough allowed for detailed analysis using modern spectroscopic techniques, including infrared and Raman spectroscopy, and its solid-state structure was determined by X-ray crystallography. acs.orgnih.gov The synthesis was achieved by reacting sulfuryl chloride (SO₂Cl₂) with sodium azide (B81097) (NaN₃) in an acetonitrile (B52724) solvent. wikipedia.org This modern work provided the first unambiguous look at the molecule's structure and properties, confirming it has a melting point of -15 °C. acs.orgnih.gov
Significance of Diazide Functionality in Chemical Research
The diazide functionality, characterized by the presence of two azide groups (-N₃), is of significant interest in various fields of chemical research. The azide group is small, stable, and generally unreactive with most biological molecules, making it an excellent chemical handle for bioconjugation. nih.govnih.gov This unique reactivity profile means it will only ligate with a select few partners, a property described as bioorthogonality. nih.govmdpi.com
The most prominent application of azides is in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide and a terminal alkyne join to form a stable triazole ring. apjonline.in This reaction has revolutionized areas like drug discovery, materials science, and proteomics by allowing for the precise and efficient connection of molecular building blocks. nih.gov The ability to attach fluorescent dyes, biotin (B1667282) tags, or other functional molecules to biomolecules like proteins and nucleic acids has been greatly facilitated by the unique properties of the azide group. nih.govmdpi.com
Classification within Sulfonyl Azides and Energetic Materials
Sulfuryl diazide belongs to the class of compounds known as sulfonyl azides. These are characterized by the R-SO₂N₃ functional group, where an azide is attached to a sulfonyl center. Sulfonyl azides are versatile reagents in organic synthesis, most notably used for diazo-transfer and azide-transfer reactions. researchgate.net The synthesis of these compounds typically involves the reaction of a sulfonyl halide with an azide salt, like sodium azide. researchgate.net However, alternative methods have been developed to avoid the use of unstable or hazardous reagents. nih.govacs.org
Due to their high nitrogen content and propensity to release dinitrogen gas (N₂) upon decomposition, many compounds containing the azide functionality, including sulfuryl diazide, are classified as energetic materials. The energetic nature of sulfuryl diazide was noted in its earliest descriptions. wikipedia.org Computational studies help to predict the stability and energy of such compounds. For sulfuryl diazide, calculations have shown that the anti conformation of the two azide groups is more stable (lower in energy) than the syn conformation. nih.gov This field of study is crucial for understanding the safety and potential applications of these high-energy molecules.
Scope and Academic Relevance of Sulfuryl Diazide Research
The academic relevance of sulfuryl diazide research has evolved from early, cautious observations to detailed, modern characterization. Initially, its reactivity was explored, though its instability limited practical applications. wikipedia.org The successful isolation and characterization in 2011 opened new avenues for study, providing precise structural and spectroscopic data that were previously unavailable. acs.orgnih.gov
Current research interest lies in its potential as a reagent in specialized chemical synthesis. For instance, it has been used in reactions to remove nitrogen from heterocyclic compounds. wikipedia.org Furthermore, the study of sulfuryl diazide and related compounds like chlorosulfuryl azide contributes to the fundamental understanding of sulfonyl azide chemistry and the behavior of energetic materials. nih.govacs.org Theoretical and computational studies continue to provide insights into its electronic structure, stability, and reaction mechanisms, guiding future experimental work. nih.govsciencepg.com The journey of sulfuryl diazide from a dangerously explosive curiosity to a fully characterized molecule highlights significant advancements in synthetic and analytical chemistry.
Structure
2D Structure
Properties
Molecular Formula |
CH4N6O2S |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
methane;sulfuryl diazide |
InChI |
InChI=1S/CH4.N6O2S/c;1-3-5-9(7,8)6-4-2/h1H4; |
InChI Key |
DAALVJTUWLSAPV-UHFFFAOYSA-N |
Canonical SMILES |
C.[N-]=[N+]=NS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Sulfuryl Diazide
Established Synthetic Pathways for Sulfuryl Diazide
The primary and most well-documented method for synthesizing sulfuryl diazide involves the reaction of a sulfuryl halide with an azide (B81097) salt. wikipedia.org This approach, while direct, necessitates careful handling due to the hazardous properties of the product. wikipedia.org
The first synthesis of sulfuryl diazide was described in the 1920s by Theodor Curtius and Karl Friedrich Schmidt. wikipedia.org The principal method for its preparation is the reaction of sulfuryl chloride (SO₂Cl₂) with sodium azide (NaN₃). wikipedia.org This reaction is typically performed in a suitable solvent to facilitate the substitution of the chloride ions with azide groups, yielding sulfuryl diazide and sodium chloride as a byproduct. wikipedia.org
It was not until 2011 that this method was used to isolate sulfuryl diazide in a state pure enough for full characterization by X-ray crystallography, infrared spectroscopy, and Raman spectroscopy. wikipedia.org
The choice of solvent and reaction conditions is critical for the safe and efficient synthesis of sulfuryl diazide. Acetonitrile (B52724) is a commonly used solvent for the reaction between sulfuryl chloride and sodium azide. wikipedia.orgacs.org Research has also shown that the reaction can be carried out safely and efficiently in acetonitrile in the presence of pyridine (B92270). rsc.org The optimization aims to ensure complete reaction while managing the risks associated with the product's instability. wikipedia.orgresearchgate.net
For broader diazo-transfer reactions using sulfonyl azides, solvent choice significantly impacts reaction outcomes. Polar aprotic solvents are often preferred. nih.gov For instance, in the synthesis of 1-sulfonyl-1,2,3-triazoles, water and toluene (B28343) were identified as optimal solvents, whereas acetonitrile, a coordinating solvent, suppressed product formation. nih.gov Dichloromethane (B109758) and chloroform (B151607) have also been used effectively. nih.gov In solid-phase synthesis, solvents like methanol, acetonitrile, DMF, and DMSO have been tested, with the latter three proving most efficient under specific conditions. acs.org The use of polyethylene (B3416737) glycol (PEG-400) has been explored as an eco-friendly medium for the synthesis of various sulfonyl azides, yielding excellent results at room temperature. researchgate.net
| Reagents | Solvent | Key Conditions/Observations | Reference |
|---|---|---|---|
| Sulfuryl chloride, Sodium azide | Acetonitrile | Standard method for pure sulfuryl diazide isolation. | wikipedia.org |
| Sulfuryl chloride, Sodium azide | Acetonitrile | Addition of pyridine allows for safe and efficient synthesis. | rsc.org |
| Secondary amines, Imidazolium salt 2 | Polar aprotic solvents (e.g., CH₃CN) | Reaction proceeds smoothly at low temperature (0 °C) in the absence of an exogenous base. | nih.gov |
| Alkynes, Sulfonyl azides | Water, Toluene | Optimal solvents for CuTC-catalyzed 1-sulfonyl triazole synthesis. | nih.gov |
| Sulfonyl chlorides, Sodium azide | PEG-400 | Eco-friendly medium, providing high yields at room temperature without a catalyst. | researchgate.net |
| Amines, Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) | DMF, DMSO, CH₃CN | Efficient conversion on solid support using DIEA as a base and CuSO₄ as a catalyst. | acs.org |
Alternative and Evolving Synthetic Approaches to Diazides and Sulfonyl Azides
Beyond the direct synthesis of sulfuryl diazide, a significant area of research focuses on diazo-transfer reactions, which are used to synthesize a wide range of organic azides and diazo compounds. These methods often employ various sulfonyl azides as the key reagent.
Diazo-transfer reactions involve the transfer of a diazo group (N₂) from a sulfonyl azide donor to a C-H acidic acceptor compound, typically a β-dicarbonyl or other active methylene (B1212753) compound. wikipedia.orgwikipedia.orgchem-station.com This versatile reaction is a cornerstone for synthesizing diazo compounds, which are important intermediates for creating carbenes, used in cycloadditions, and other valuable transformations in organic synthesis. wikipedia.orgchem-station.comresearchgate.net
The Regitz diazo transfer is a well-established named reaction in organic chemistry where a diazo group is transferred from a sulfonyl azide to a CH-acidic compound in the presence of a weak base. wikipedia.orgwikipedia.org While first reported by Otto Dimroth in 1910, it was Manfred Regitz who extensively developed its application for 1,3-dicarbonyl compounds in the 1960s. wikipedia.org
The mechanism involves the deprotonation of the active methylene compound by a base (e.g., triethylamine) to form an enolate. wikipedia.org This nucleophilic enolate then attacks the terminal nitrogen of the sulfonyl azide (e.g., tosyl azide). wikipedia.org Subsequent proton transfer and elimination of the sulfonamide anion yield the final diazo compound. wikipedia.orgwikipedia.org
A significant limitation of the classic Regitz transfer is that it generally fails with simple ketones, which are not sufficiently acidic. chem-station.comorgsyn.org To overcome this, the "deformylative diazo transfer" variant was developed. orgsyn.orgresearchgate.net This two-step strategy involves first activating the ketone via a Claisen condensation (formylation) to create a more acidic β-dicarbonyl intermediate, which can then readily undergo the diazo-transfer reaction. orgsyn.orgresearchgate.net
The choice of the sulfonyl azide transfer agent is crucial for the safety, efficiency, and scope of the diazo-transfer reaction. While tosyl azide was historically a common choice for the Regitz reaction, its thermal instability and the difficulty in removing the tosylamide byproduct have driven the search for better alternatives. wikipedia.orgresearchgate.net
Modern synthesis employs a range of sulfonyl azides that are less explosive or lead to byproducts that are easier to separate. wikipedia.org Prominent examples include:
Methanesulfonyl azide (Mesyl azide) : An effective reagent, though safety concerns remain. wikipedia.orgorgsyn.org
p-Acetamidobenzenesulfonyl azide (p-ABSA) : Considered a safer alternative to tosyl azide and mesyl azide. orgsyn.org
Trifluoromethanesulfonyl azide (Triflyl azide) : A highly efficient reagent for converting primary amines and sulfonamides into their corresponding azides. acs.orgorganic-chemistry.org
Imidazole-1-sulfonyl azide salts : These reagents, particularly the hydrochloride (ISA·HCl), hydrogen sulfate (B86663) (ISA·H₂SO₄), and tetrafluoroborate (B81430) salts, have emerged as highly valuable diazo-transfer agents. organic-chemistry.orgnih.govacs.orgnih.gov They are often crystalline, shelf-stable, can be prepared from inexpensive materials, and are considered much safer than traditional sulfonyl azides. organic-chemistry.orgacs.org The hydrogen sulfate salt is noted for being significantly more stable and less prone to detonation risks. acs.org
In situ generated reagents : To avoid handling potentially explosive sulfonyl azides, 'sulfonyl-azide-free' (SAFE) protocols have been developed. These methods generate the diazo transfer reagent in situ from components like sodium azide and a sulfonyl chloride derivative in water. organic-chemistry.org
| Transfer Agent | Key Features & Applications | Reference |
|---|---|---|
| Tosyl azide | Historic reagent for Regitz transfer; byproducts can be difficult to remove. | wikipedia.orgwikipedia.org |
| Methanesulfonyl azide | Effective diazo-transfer reagent. | wikipedia.org |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | A safer, solid alternative to tosyl azide. | orgsyn.org |
| Triflyl azide | Highly efficient for synthesizing other sulfonyl azides from sulfonamides. | organic-chemistry.org |
| Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) | Crystalline, shelf-stable, and convenient; effective for converting primary amines to azides. | organic-chemistry.org |
| Imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H₂SO₄) | Significantly more stable and safer regarding detonation risk; excellent for large-scale synthesis. | nih.govacs.org |
| 'SAFE' Cocktail (in situ generation) | Eliminates the need to handle explosive sulfonyl azides by generating the reagent in situ. | organic-chemistry.org |
Diazo Transfer Methodologies and Sulfonyl Azides as Reagents
"Sulfonyl-Azide-Free" Protocols for Diazo Transfer
The inherent risks associated with sulfonyl azides, which are known to be explosive, have driven the development of safer alternatives for diazo transfer reactions. These "sulfonyl-azide-free" (SAFE) protocols circumvent the need to handle hazardous sulfonyl azide reagents by generating the active diazo transfer agent in situ.
A prominent SAFE protocol involves the use of a cocktail of sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in an aqueous medium. organic-chemistry.orgthieme-connect.com This method has proven effective for the diazo transfer to a wide range of C-H acidic compounds, including 1,3-dicarbonyls and even less reactive monocarbonyl substrates. organic-chemistry.orgthieme-connect.comspbu.rursc.orgnih.gov The process typically involves an initial in situ formylation of the substrate, followed by the addition of the SAFE cocktail, leading to the formation of the desired diazo compound. organic-chemistry.orgthieme-connect.com A key advantage of this aqueous-phase reaction is the straightforward isolation of the diazo products, often in high purity and good to excellent yields, with minimal need for further purification. organic-chemistry.orgthieme-connect.com
The development of these protocols represents a significant advancement in laboratory safety, enabling the synthesis of diazo compounds for applications in parallel and diversity-oriented synthesis without the risks associated with traditional methods. rsc.orgnih.gov
Synthesis of Geminal Diazides and Related Carbon-Based Diazides
Geminal diazides, which feature two azide groups attached to the same carbon atom, are a class of high-energy compounds with unique reactivity. Their synthesis requires specific methodologies to introduce both azide functionalities.
A classical and reliable method for preparing geminal diazides involves the nucleophilic substitution of geminal dihalides with sodium azide. nih.gov However, other more specialized methods have been developed for different substrates. For instance, the synthesis of α,β-unsaturated geminal diazides can be achieved from α,β-unsaturated aldehydes using trimethylsilyl (B98337) azide (TMSN₃) as the azide source, catalyzed by Lewis acids such as ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(TfO)₃). rsc.orgrsc.org This method proceeds under mild conditions and provides moderate yields while avoiding undesired Schmidt and allylic rearrangements. rsc.orgrsc.org
The synthesis of diazidomethane (CH₂N₆) is particularly noteworthy due to its extreme instability and explosive nature. It has been unintentionally formed in reactions involving dichloromethane and sodium azide, leading to dangerous laboratory incidents. blogspot.comresearchgate.net A more controlled, though still hazardous, synthesis of a related compound, diazidodifluoromethane (CF₂N₆), has been reported from dibromodifluoromethane (B1204443) and sodium azide with an alkanethiolate initiator. This fluorinated derivative exhibits greater stability than its non-fluorinated counterpart. rsc.org
At the extreme end of this class of compounds is tetraazidomethane (C(N₃)₄), a highly explosive liquid. Its first successful synthesis was achieved through the reaction of trichloroacetonitrile (B146778) with sodium azide. wikipedia.orgacs.orgacs.org An alternative, higher-yield route involves the reaction of the triazido salt (N₃)₃CSbCl₆ with sodium azide, though the starting material is itself explosive. acs.org The high nitrogen content and energetic nature of these carbon-based diazides make them subjects of interest in materials science, although their handling requires extreme caution. acs.org
Below is a table summarizing selected synthetic methods for geminal diazides:
| Product | Starting Material(s) | Reagents | Catalyst/Conditions | Yield | Reference(s) |
| α,β-Unsaturated geminal diazides | α,β-Unsaturated aldehydes | Trimethylsilyl azide | Yb(TfO)₃, CH₂Cl₂ | Moderate | rsc.orgrsc.org |
| Diazidodifluoromethane | Dibromodifluoromethane | Sodium azide, Alkanethiolate initiator | - | - | rsc.org |
| Tetraazidomethane | Trichloroacetonitrile | Sodium azide | - | - | wikipedia.orgacs.orgacs.org |
| Tetraazidomethane | (N₃)₃CSbCl₆ | Sodium azide | - | Higher yield | acs.org |
Methods for Other Polyazide Compounds
The synthesis of organic molecules containing multiple azide groups extends beyond geminal diazides to include aromatic and other polyazide structures. These compounds are of interest as high-energy materials, precursors to high-spin nitrenes, and building blocks in "click" chemistry. nih.govresearchgate.net
A common strategy for the synthesis of aromatic polyazides is the diazotization of the corresponding polyaminoaromatic compounds, followed by treatment with sodium azide. However, a more direct and often more convenient method involves the nucleophilic aromatic substitution of polychlorinated aromatic compounds with sodium azide. For example, 2,4,6-triazido-1,3,5-triazine (cyanuric triazide) is prepared by treating cyanuric chloride with sodium azide in aqueous acetone. researchgate.net
The synthesis of six-membered aromatic rings containing three or more azido (B1232118) groups has been reviewed, highlighting various synthetic approaches. nih.govresearchgate.net These methods often rely on the displacement of halide or other leaving groups from a pre-functionalized aromatic core. The reactivity of the aromatic system and the position of the leaving groups influence the reaction conditions required for successful polyazidation.
The following table presents examples of the synthesis of polyazide compounds:
| Product | Starting Material | Reagents | Conditions | Yield | Reference(s) |
| 2,4,6-Triazido-1,3,5-triazine | Cyanuric chloride | Sodium azide | Aqueous acetone | - | researchgate.net |
Advanced Characterization Techniques and Structural Elucidation of Sulfuryl Diazide
Spectroscopic Analysis for Structural Determination
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in elucidating the molecular structure of sulfuryl diazide. These methods probe the vibrational modes of the molecule, providing a unique fingerprint that can be compared with theoretical calculations to confirm structural details. nih.govacs.org Studies suggest the presence of only a single conformer in both the gas and solid states. nih.govresearchgate.net
Infrared (IR) Spectroscopy Investigations
Infrared spectroscopy has been applied to sulfuryl diazide in both the gaseous phase and isolated in an argon matrix at low temperatures. acs.org The gas-phase IR spectrum reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. acs.org Matrix isolation IR spectroscopy, where individual molecules are trapped in an inert solid matrix (like argon) at cryogenic temperatures, provides sharper and more resolved spectra by minimizing intermolecular interactions. acs.orgresearchgate.net
Key findings from IR investigations include the identification of strong bands associated with the asymmetric and symmetric stretching modes of the azide (B81097) (N₃) and sulfonyl (SO₂) groups. acs.org For instance, in the argon matrix IR spectrum, distinct bands for the asymmetric N₃ stretches appear at 2151.0 cm⁻¹ and 2135.1 cm⁻¹. acs.org The comparison between gas-phase and matrix-isolation spectra helps in assigning these vibrational modes confidently. acs.org
Table 1: Selected Vibrational Frequencies (cm⁻¹) for Sulfuryl Diazide This table presents key vibrational frequencies observed in Infrared (IR) and Raman spectra for sulfuryl diazide, aiding in its structural confirmation.
| Vibrational Mode | IR (Gas Phase) (cm⁻¹) | IR (Argon Matrix) (cm⁻¹) | Raman (Solid) (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν(N₃) asym | ~2150 | 2151.0, 2135.1 | 2163, 2147 | Asymmetric N₃ stretch |
| ν(SO₂) asym | 1455.1 | 1445.8 | 1438 | Asymmetric SO₂ stretch |
| ν(N₃) sym | 1246.6 | 1240.2 | 1235 | Symmetric N₃ stretch |
| ν(SO₂) sym | 1218.0 | 1213.7 | 1211 | Symmetric SO₂ stretch |
| ν(SN) | - | 800.2 | 796 | S-N stretch |
Raman Spectroscopy Studies
Raman spectroscopy of solid sulfuryl diazide, typically performed at low temperatures (e.g., 77 K), provides complementary information to IR spectroscopy. acs.org Due to different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. The Raman spectrum of solid sulfuryl diazide shows two distinct bands for the asymmetric N₃ stretches at 2163 and 2147 cm⁻¹, corroborating the findings from the matrix IR data. acs.org The combined data from both IR and Raman techniques provide a more complete picture of the molecule's vibrational framework, strongly supporting the presence of a single conformer in the analyzed states. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution by probing the magnetic properties of atomic nuclei. For nitrogen-containing compounds, ¹⁴N and ¹⁵N NMR can be particularly informative. However, in the primary literature detailing the first full characterization of pure sulfuryl diazide, the structural elucidation relies on IR, Raman, and X-ray crystallographic data. nih.govacs.org Specific NMR data for sulfuryl diazide (SO₂(N₃)₂) is not reported in these key studies, likely due to the compound's high reactivity and explosive nature, which complicates its handling and analysis in solution.
X-ray Crystallography for Solid-State Structure
Sulfuryl diazide crystallizes in the monoclinic space group C2/c. acs.org The analysis revealed the presence of two crystallographically non-equivalent molecules within the crystal's unit cell. acs.org
Table 2: Crystal Data and Structure Refinement for Sulfuryl Diazide This table summarizes the crystallographic data obtained from X-ray diffraction analysis of sulfuryl diazide, providing insight into its solid-state structure.
| Parameter | Value |
|---|---|
| Empirical formula | N₆O₂S |
| Formula weight | 148.10 g·mol⁻¹ |
| Temperature | 100(2) K |
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell dimensions | a = 15.394(3) Å, b = 8.527(2) Å, c = 8.784(2) Å β = 116.75(3)° |
| Volume | 1029.0(4) ų |
| Z (molecules per unit cell) | 8 |
Determination of Conformations (e.g., Anti Conformation)
A crucial finding from the X-ray crystallographic study was the determination of the molecular conformation. acs.org The data revealed that both azido (B1232118) groups adopt an anti conformation relative to the N-S-N plane. nih.govacs.org This conformation, which has C₂ symmetry, was predicted by quantum chemical calculations to be more stable (by 6.6 kJ mol⁻¹) than the corresponding syn (Cₛ) conformer. acs.orgresearchgate.net The experimental confirmation of the anti conformation is consistent with the vibrational spectroscopy data, which also pointed to the existence of a single, stable conformer. nih.gov
Analysis of Intermolecular Interactions in Crystalline State
The crystal packing of sulfuryl diazide is influenced by weak intermolecular interactions. acs.org The X-ray diffraction data allows for the measurement of distances between atoms of neighboring molecules. Evidence for weak intermolecular interactions is provided by an N···O distance of 2.955 Å between the two non-equivalent molecules in the unit cell. acs.org This distance is shorter than the sum of the van der Waals radii of nitrogen (1.55 Å) and oxygen (1.52 Å), indicating a significant, albeit weak, attractive interaction that helps to stabilize the crystal lattice. acs.org
Gas-Phase Structural Elucidation
The determination of the molecular structure of sulfuryl diazide in the gas phase, free from intermolecular interactions present in the solid state, has been accomplished through a combination of vibrational spectroscopy and computational methods. These techniques provide critical insights into the molecule's conformational preferences and geometric parameters.
Vibrational spectroscopic studies, specifically infrared (IR) spectroscopy of gaseous sulfuryl diazide, suggest the presence of only a single conformer at ambient temperatures. wikipedia.org This finding simplifies the structural analysis, as the experimental data does not indicate a mixture of different molecular shapes.
To further elucidate the gas-phase structure, extensive quantum chemical calculations have been performed. These computational studies have focused on identifying the most stable conformation of the O₂S(N₃)₂ molecule and predicting its geometric parameters. The calculations have consistently shown that the anti conformer, which possesses C₂ symmetry, is the most energetically favorable structure in the gas phase. wikipedia.org In this conformation, the two azido groups are oriented in opposite directions with respect to the plane bisecting the N-S-N angle. Theoretical calculations at the CBS-QB3 level of theory predict the anti (C₂) conformer to be 6.6 kJ mol⁻¹ lower in energy than the syn (Cₛ) conformer. wikipedia.org
The optimized geometric parameters for the anti conformer of sulfuryl diazide, as determined by computational methods, provide a detailed picture of its gas-phase structure. These parameters, including bond lengths and bond angles, are summarized in the table below.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| S-O | 1.419 |
| S-N1 | 1.688 |
| N1-N2 | 1.251 |
| N2-N3 | 1.135 |
| Bond Angles (°) | |
| O-S-O | 124.7 |
| O-S-N1 | 108.7 |
| N1-S-N1' | 99.6 |
| S-N1-N2 | 116.5 |
| N1-N2-N3 | 173.1 |
The data presented in the table represents the theoretically predicted structure of sulfuryl diazide in the gas phase. The nearly linear arrangement of the azido group (N1-N2-N3 angle of 173.1°) is a typical feature for covalent azides. The combination of spectroscopic evidence for a single conformer and the detailed structural parameters from quantum chemical calculations provides a comprehensive understanding of the molecule's gas-phase characteristics.
Computational Chemistry and Theoretical Studies of Sulfuryl Diazide and Analogs
Quantum Chemical Calculations for Molecular Geometry and Conformation
Quantum chemical calculations have been instrumental in defining the fundamental structural parameters of sulfuryl diazide. These computational methods allow for the precise determination of molecular geometries and the exploration of different conformational possibilities.
Conformational Analysis and Energy Landscapes (e.g., Anti vs. Syn)
A key aspect of the computational analysis of sulfuryl diazide is the determination of its most stable conformation. Theoretical calculations have explored the energy landscape of the molecule, focusing on the relative stabilities of its anti and syn conformers. The anti conformer, belonging to the C₂ point group, and the syn conformer, with Cₛ symmetry, represent two distinct spatial arrangements of the azido (B1232118) groups relative to the S-N-N plane.
Computational studies, specifically at the CBS-QB3 level of theory, have predicted that the anti conformer is more stable than the syn conformer by 6.6 kJ mol⁻¹. nih.gov This theoretical finding is corroborated by experimental evidence from X-ray crystallography, which revealed an anti conformation of the two azido groups in the solid state. nih.govresearchgate.net Vibrational spectroscopic studies in both gas and solid states also suggest the presence of only a single conformer, further supporting the predominance of the anti form. nih.govresearchgate.net
| Conformer | Point Group | Relative Energy (kJ mol⁻¹) |
| Anti | C₂ | 0 |
| Syn | Cₛ | +6.6 |
| Data derived from CBS-QB3 level of theory calculations. nih.gov |
Prediction of Spectroscopic Properties
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules like sulfuryl diazide. Theoretical calculations of vibrational frequencies are essential for assigning the bands observed in experimental infrared (IR) and Raman spectra. These predictions have been vital in the characterization of sulfuryl diazide, which was first isolated and fully characterized in 2011. nih.govwikipedia.org The calculated vibrational spectra aid in confirming the molecular structure and the presence of a single conformer. nih.gov
Mechanistic Investigations through Computational Modeling
Beyond static properties, computational modeling provides a dynamic view of the chemical behavior of sulfuryl diazide, particularly its decomposition and reactivity. These studies are critical for understanding the compound's inherent instability.
Reaction Pathway Analysis (e.g., Decomposition)
Sulfonyl azides, in general, are known for their thermal instability, and computational studies have been employed to analyze their decomposition pathways. nih.gov The decomposition of these compounds often proceeds through the loss of dinitrogen (N₂) to form highly reactive nitrene intermediates. nih.gov For sulfuryl diazide, computational modeling can map out the potential energy surface for its decomposition, identifying the most likely fragmentation routes. The energy released during this decomposition is significant, with sulfonyl azides having an average enthalpy of decomposition (ΔHD) of approximately -201 kJ mol⁻¹. nih.gov
Transition State Characterization
To understand the kinetics of decomposition, computational chemists identify and characterize the transition states along the reaction pathway. nih.gov The transition state represents the highest energy point on the path from reactant to product and determining its structure and energy is key to calculating the activation energy of the reaction. For the decomposition of sulfonyl azides, this involves modeling the breaking of the S-N bond and the concerted or stepwise elimination of N₂.
| Parameter | Description | Significance |
| Tinit | Temperature at which heat flow >0.01 W g⁻¹ | Indicates the onset of thermal decomposition. nih.gov |
| Tonset | Extrapolated onset temperature from DSC | Represents the thermal stability of the compound. nih.gov |
| ΔHD | Enthalpy of decomposition | Quantifies the energetic yield of the decomposition. nih.gov |
Theoretical Studies of Azide (B81097) Reactivity
The reactivity of the azide groups in sulfuryl diazide and its analogs is a significant area of theoretical investigation. Computational studies on related sulfonyl azides, such as fluorosulfonyl azide (FSO₂N₃) and trifluoromethylsulfonyl azide (CF₃SO₂N₃), have explored concepts like anomeric effects that influence their structure and reactivity. researchgate.net Theoretical models can also predict the course of reactions involving the azide moiety, such as cycloadditions. For instance, density functional theory (DFT) has been used to study the mechanism and regioselectivity of [3+2] cycloaddition reactions between azides and alkynes. researchgate.net These studies help in understanding how the electronic nature of the sulfonyl group influences the reactivity of the attached azide groups.
Frontier Orbital Analysis and Reactivity Prediction
Frontier molecular orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the electronic properties of energetic materials like sulfuryl diazide. These theoretical investigations provide data on the energies of the frontier orbitals and their spatial distribution, which are essential for predicting how the molecule will interact with other chemical species and how it might decompose.
Detailed Research Findings
In the case of analogous sulfonyl azides, computational studies have shown that the nature of the substituent on the sulfonyl group can significantly influence the HOMO-LUMO gap and thus the reactivity. Although "Methane;sulfuryl diazide" as a distinct compound is not described in the literature, we can infer that substituting a methyl group onto the sulfuryl diazide structure would likely alter its electronic properties.
The following table summarizes representative calculated frontier orbital energies and the resulting HOMO-LUMO gap for sulfuryl diazide based on theoretical models. These values are critical for understanding its high reactivity.
| Computational Parameter | Sulfuryl Diazide (SO₂(N₃)₂) (Predicted) |
| HOMO Energy (eV) | -8.50 |
| LUMO Energy (eV) | -1.20 |
| HOMO-LUMO Gap (eV) | 7.30 |
Note: These values are illustrative and based on typical DFT calculation results for similar energetic azide compounds. The exact values can vary depending on the level of theory and basis set used in the computation.
The relatively large HOMO-LUMO gap predicted for sulfuryl diazide might seem to contradict its known explosive nature. However, the reactivity of such energetic materials is also heavily influenced by other factors, including the molecule's thermal stability, the presence of low-energy decomposition pathways, and the potential for autocatalytic decomposition. The azide groups themselves are inherently unstable, and their decomposition to form highly stable nitrogen gas (N₂) is a powerful thermodynamic driving force for the explosive behavior of the compound. Frontier orbital analysis provides a critical piece of the puzzle, but a complete understanding of reactivity requires consideration of the full potential energy surface and reaction dynamics.
Decomposition Pathways and Intermediate Formation
The decomposition of sulfuryl diazide can be initiated through thermal or photolytic means, proceeding through highly reactive intermediates.
The thermal decomposition of sulfonyl azides, including sulfuryl diazide, is a well-studied process that typically proceeds via a first-order reaction. The rate-determining step involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive and electron-deficient sulfonyl nitrene intermediate. datapdf.com While aromatic sulfonyl azides often decompose cleanly, the thermal decomposition of aliphatic sulfonyl azides in hydrocarbon solvents can be more complex, sometimes involving radical-chain reactions that produce sulfur dioxide alongside nitrogen. datapdf.com The presence of radical inhibitors can suppress these side reactions, leading to a cleaner, first-order decomposition. datapdf.com
Studies on various sulfonyl azides using techniques like Differential Scanning Calorimetry (DSC) have provided data on their thermal stability. For sulfonyl azide reagents, the average enthalpy of decomposition is approximately -201 kJ mol⁻¹. nih.gov This high exothermic value underscores the energetic nature of these compounds.
Table 1: Thermal Decomposition Characteristics of Sulfonyl Azides
| Parameter | Observation | Reference |
|---|---|---|
| Reaction Order | Typically first-order, especially in non-reactive solvents. | datapdf.com |
| Rate-Determining Step | Loss of N₂ to form a sulfonyl nitrene. | datapdf.com |
| Side Reactions | Radical-chain reactions can occur, evolving SO₂. | datapdf.com |
| Enthalpy of Decomposition (ΔHD) | Average of -201 kJ mol⁻¹ for sulfonyl azide reagents. | nih.gov |
Photolysis provides an alternative pathway to decompose sulfuryl diazide, often leading to different intermediates and reaction pathways compared to thermal methods. Upon photolysis with an ArF excimer laser (193 nm) in a solid argon matrix, sulfuryl diazide (O₂S(N₃)₂) decomposes to yield dinitrogen (N₂) and sulfur dioxide (SO₂), through the intermediacy of the elusive sulfonyl nitrene N₃S(O)₂N and another intermediate, OSNNO. nih.govacs.org Further irradiation with visible light (λ > 395 nm) leads to the depletion of these intermediates and the formation of the final products, SO₂ and N₂. nih.govacs.org
The study of related sulfonyl azides, such as sulfonyl azide isocyanate ((OCN)S(O)₂N₃), reveals that UV irradiation (266 nm) in a neon matrix at low temperatures (2.8 K) generates a transient triplet sulfonyl nitrene intermediate. nih.govacs.org Subsequent photolysis of this nitrene with visible light can induce an oxygen-shifted Curtius rearrangement to form a nitroso sulfoxide. nih.govacs.org These studies highlight the complex excited state dynamics involved in the photodecomposition of sulfonyl azides. The specific intermediates and products formed can be dependent on the wavelength of light used and the matrix environment. nih.govrsc.org
Table 2: Photolytic Decomposition of Sulfuryl Diazide (O₂S(N₃)₂) nih.govacs.org
| Condition | Intermediate(s) | Final Product(s) |
|---|---|---|
| ArF excimer laser (193 nm) in Ar matrix | N₃S(O)₂N, OSNNO | N₂, SO₂ |
| Subsequent visible light (λ > 395 nm) | - | N₂, SO₂ |
Sulfonyl nitrenes (R-SO₂N) are key intermediates in both the thermal and photolytic decomposition of sulfonyl azides. datapdf.comnih.gov These are highly electron-deficient species that can exist in either a singlet or triplet electronic state, with their reactivity being dependent on this state. chemrxiv.org
In the case of sulfuryl diazide decomposition, the initial loss of one molecule of N₂ generates the sulfonyl nitrene intermediate, N₃S(O)₂N. nih.govacs.org This intermediate is itself a sulfonyl azide and can undergo further decomposition. Computational and experimental studies on related systems suggest that sulfonyl nitrenes are responsible for the subsequent reaction pathways. nih.gov For instance, singlet sulfonyl nitrenes are known to undergo insertion into C-H bonds and addition to aromatic rings, while triplet nitrenes are implicated in hydrogen abstraction reactions. datapdf.com The generation of triplet nitrenes can be favored through visible-light-mediated energy transfer to sulfonyl azides. chemrxiv.orgchemrxiv.org
The reactivity of sulfonyl nitrenes is distinct from the related sulfinyl nitrenes (R-S(O)N), which are generated from sulfinyl azides. nih.govwikipedia.org Sulfonyl nitrenes typically undergo reactions via the nitrogen atom, whereas sulfinyl nitrenes can exhibit electrophilic attack at the sulfur atom. nih.gov
Reactions as a Reagent in Organic Synthesis
The unique reactivity of sulfuryl diazide makes it a useful, albeit hazardous, reagent in specific organic transformations.
Sulfuryl diazide has been employed as a reagent for the elimination of nitrogen from heterocyclic compounds. wikipedia.org In this type of reaction, sulfuryl diazide reacts with a substrate containing an R¹-NH-R² moiety, leading to the formation of a new R¹-R² bond, with the concomitant release of sulfur dioxide and two molecules of nitrogen gas. wikipedia.org
General Reaction Scheme: R¹−NH−R² + SO₂(N₃)₂ → R¹−R² + SO₂ + 2 N₂ + HN₃ wikipedia.org
This reaction provides a method for the formal extrusion of a secondary amine group from a cyclic system, leading to ring contraction or the formation of a direct bond between the adjacent carbon atoms.
The azide functional groups in sulfuryl diazide can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.org As sulfuryl diazide contains two sulfonyl azide groups, it can potentially react with two equivalents of an alkyne.
The cycloaddition of electron-deficient sulfonyl azides with terminal alkynes can be catalyzed by copper(I) salts, often leading selectively to N-sulfonylated triazoles. nih.gov However, without a suitable catalyst or under certain conditions, the reaction can proceed through a ketenimine intermediate, which can then react with nucleophiles to form amidines or related products. nih.govrsc.org The use of specific ligands can help to stabilize the intermediate copper-triazole species and favor the formation of the desired triazole product. nih.gov
Strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful method. Electron-poor sulfonyl azides react rapidly with strained cyclic alkynes, such as cyclooctyne, to give the corresponding triazole products in excellent yields, often without the need for a catalyst. rsc.org
Table 3: Examples of Cycloaddition Reactions with Sulfonyl Azides
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sulfonyl azide, Terminal alkyne | Cu(I) salt, Prolinamide ligand, Aqueous media | N-Sulfonyl-1,2,3-triazole | nih.govrsc.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Sulfonyl azide, Cyclooctyne | Dichloromethane (B109758), Room Temperature | 1-Sulfonylcyclooctatriazole | rsc.org |
| Reaction with Ketenimine Intermediate | Sulfonyl azide, Terminal alkyne | CuI, Bipyridine, Triethylamine | Enynyl-amidine | acs.org |
Reactivity and Reaction Mechanisms of Sulfuryl Diazide
Reactivity
The azide functional groups in sulfuryl diazide allow it to participate in 1,3-dipolar cycloadditions, a powerful class of reactions for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov This type of reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (the azide) with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgyoutube.com
When reacting with alkynes, substituted azides readily form 1,2,3-triazoles, which are notably stable due to their aromatic character. youtube.comyoutube.com The reaction proceeds via a concerted mechanism where the terminal nitrogen of the azide attacks the alkyne, leading to a five-membered ring structure. youtube.com While the reaction can occur thermally, it is often accelerated by a copper catalyst, a process known as the "click reaction," which tends to be faster and more regioselective. youtube.com
The general scheme for a 1,3-dipolar cycloaddition between an organic azide and an alkyne is as follows:
Reactants: An organic azide (R-N₃) and an alkyne (R'-C≡C-R'').
Mechanism: A concerted, pericyclic reaction involving the 4 π-electrons of the azide and the 2 π-electrons of the alkyne. youtube.com
Product: A five-membered 1,2,3-triazole ring. youtube.com
Although widely studied for organic azides, specific documented examples of sulfuryl diazide itself undergoing 1,3-dipolar cycloadditions with simple alkenes and alkynes are not extensively detailed in the literature, likely due to its highly explosive and unpredictable nature. wikipedia.org However, related sulfamoyl azides are known to react with alkynes in the presence of a copper catalyst to form 1-sulfamoyl-1,2,3-triazoles. nih.gov This suggests that sulfuryl diazide possesses the inherent capability for such transformations, which are fundamental to azide chemistry. wikipedia.orgyoutube.com
| Dipolarophile | Product Type | Catalyst (Common) | Notes |
| Alkyne | 1,2,3-Triazole | Copper(I) | The resulting triazole is an aromatic and stable heterocycle. youtube.comyoutube.com |
| Alkene | Triazoline | None (thermal) | The initial triazoline product is often unstable. |
Sulfuryl diazide has been shown to react with specific heterocyclic compounds, demonstrating its utility in synthetic chemistry beyond cycloadditions. One notable application is in reactions that result in the removal of nitrogen from heterocyclic systems. wikipedia.org A general representation of this reaction is the conversion of a secondary amine within a heterocyclic structure to a direct bond between the adjacent carbon atoms, with the liberation of nitrogen gas, sulfur dioxide, and hydrazoic acid. wikipedia.org
Detailed studies have explored the reaction of sulfuryl diazide with indole (B1671886) and its derivatives. tandfonline.com The treatment of indole with a solution of sulfuryl azide in an acetonitrile-methylene chloride mixture at room temperature leads to the formation of 2-azidosulfonyliminoindoline. The reaction proceeds smoothly with a rapid evolution of nitrogen gas. tandfonline.com
However, the reactivity can be influenced by substituents on the heterocycle. For instance, the reaction of sulfuryl azide with 1-methylindole (B147185) requires heating to approximately 60°C to yield the corresponding 2-azidosulfonylimino-1-methylindoline. tandfonline.com
The resulting azidosulfonylimino products can be further transformed. For example, catalytic hydrogenation can reduce the azide group to an amine, and the iminosulfonyl azide can react with triphenylphosphine (B44618) to yield an iminophosphorane. tandfonline.com
Table 5.2.3: Reactivity of Sulfuryl Diazide with Indole Derivatives tandfonline.com
| Substrate | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Indole | Acetonitrile-methylene chloride (1:1), Room Temperature, 8 h | 2-Azidosulfonyliminoindoline | Not specified |
The reactivity of sulfonyl azides extends to carbon-hydrogen (C-H) activation and functionalization, a modern and efficient strategy in organic synthesis. These reactions allow for the direct conversion of C-H bonds into new C-N bonds, bypassing the need for pre-functionalized substrates.
Iridium-catalyzed C-H sulfonamidation has been successfully applied to heterocyclic compounds like 1,2,4-thiadiazoles using various sulfonyl azides. nih.gov In these reactions, the nitrogen atom within the heterocyclic core can act as a directing group, guiding the catalyst to a specific C-H bond. The process typically requires a catalyst system, such as [Cp*IrCl₂]₂ with a silver salt additive like AgSbF₆, and is often performed in water at elevated temperatures. nih.gov
This methodology is versatile, accommodating a range of sulfonyl azides with different electronic and steric properties, including phenyl, benzyl, and alkyl derivatives, to produce functionalized 1,2,4-thiadiazole (B1232254) derivatives in moderate to high yields. nih.gov
Table 5.2.4: Iridium-Catalyzed C-H Sulfonamidation of 1,2,4-Thiadiazoles with Sulfonyl Azides nih.gov
| 1,2,4-Thiadiazole Substrate | Sulfonyl Azide | Product Yield |
|---|---|---|
| 3,5-Diphenyl-1,2,4-thiadiazole | 4-Methylbenzenesulfonyl azide | 85% |
| 3,5-Bis(4-fluorophenyl)-1,2,4-thiadiazole | 4-Methylbenzenesulfonyl azide | 82% |
| 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 4-Methylbenzenesulfonyl azide | 80% |
| 3,5-Di(naphthalen-2-yl)-1,2,4-thiadiazole | 4-Methylbenzenesulfonyl azide | 75% (as 2bh) |
| 3,5-Diphenyl-1,2,4-thiadiazole | Benzenesulfonyl azide | 88% |
| 3,5-Diphenyl-1,2,4-thiadiazole | 4-Methoxybenzenesulfonyl azide | 90% |
Reaction Conditions: Substrate (0.2 mmol), Sulfonyl Azide (0.3 mmol), [CpIrCl₂]₂ (2.0 mol%), AgSbF₆ (8.0 mol%), C₆F₅COOH (40 mol%), H₂O (1.0 mL), 90 °C, 40 h.*
The study of intermolecular and intramolecular reactions is crucial for understanding the synthetic potential of a reagent. For compounds related to sulfuryl diazide, such as sulfamoyl azides, these pathways have been explored. Sulfamoyl azides, generated from secondary amines, can react with alkynes to form 1-sulfamoyl-1,2,3-triazoles. These triazoles are stable precursors to rhodium azavinyl carbenes, which are versatile reactive intermediates. nih.gov These carbenes can then participate in subsequent intermolecular reactions, such as additions to olefins. nih.gov
The competition between intramolecular and intermolecular pathways is a key aspect of reactivity. For instance, in the reactions of sulfoxides, an intramolecular transfer of a substituent from sulfur to oxygen can be triggered, a process resembling a Smiles-like rearrangement. acs.org Similarly, transition metal-catalyzed reactions can promote intramolecular cyclizations, as seen in the synthesis of bicyclic furans from sulfonium (B1226848) ylides. acs.org
While specific studies focusing solely on the intermolecular and intramolecular reactivity of sulfuryl diazide are limited, the behavior of related sulfonyl and sulfamoyl compounds provides a framework for its potential transformations. The high reactivity and tendency to generate nitrene intermediates upon thermal or photochemical stimulation suggest that sulfuryl diazide could be a precursor for various intramolecular C-H amination or cyclization reactions, as well as intermolecular additions and aminations. acs.org The presence of two azide groups on a single sulfuryl core also opens up the possibility of sequential or double functionalization, leading to more complex molecular architectures through controlled intermolecular or intramolecular steps.
Applications in Advanced Synthetic Methodologies
Role in the Generation of Reactive Intermediates (e.g., Carbenes, Nitrenes)
Sulfonyl azides are well-established precursors for generating highly reactive intermediates, which are pivotal in modern synthetic chemistry. The photolysis or thermolysis of these compounds can lead to the formation of nitrenes and carbenes, transient species that readily engage in subsequent reactions.
For instance, methanesulfonyl azide (B81097), a simple and inexpensive sulfonyl azide, undergoes photolysis in an inert matrix of argon or neon to produce a short-lived nitrene. wikipedia.org When this irradiation is performed in the presence of hydrocarbons, the generated nitrene can insert into C-H bonds, leading to the formation of methanesulfonyl amides and other N-substituted derivatives. wikipedia.org
Furthermore, derivatives of sulfonyl azides are key to generating other types of reactive species. Sulfamoyl azides, which can be readily synthesized from secondary amines using a sulfonyl azide transfer agent, serve as stable precursors for rhodium azavinyl carbenes. nih.gov These carbenes are versatile intermediates that can undergo various transformations, including asymmetric additions to olefins, highlighting their utility in stereoselective synthesis. nih.gov
Development of New Bond-Forming Reactions
The unique reactivity of sulfonyl azides has been harnessed to develop innovative bond-forming reactions, enabling the construction of valuable chemical motifs. A prominent example is their participation in copper-catalyzed cycloaddition reactions.
Sulfamoyl azides, for instance, react with terminal alkynes in the presence of a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalyst. nih.gov This reaction proceeds smoothly to form 1-sulfamoyl-1,2,3-triazoles, which are themselves stable compounds that can act as progenitors for other reactive intermediates. nih.gov Similarly, tosylazide, another widely used sulfonyl azide, participates in a copper(I)-catalyzed cascade reaction with specific allenynes. This sequence involves a [3+2]-cycloaddition, the formation of a ketenimine intermediate, a skeletal rearrangement, and an Alder-ene cyclization to yield highly functionalized 3-ethynyl proline derivatives. mdpi.com This process efficiently creates multiple new bonds in a single operation. mdpi.com
The following table summarizes an example of a copper-catalyzed reaction for the synthesis of functionalized proline derivatives. mdpi.com
| Reactants | Catalyst | Solvent | Product | Yield |
| Allenyne, Tosyl azide, 2,6-Lutidine | CuI | Toluene (B28343) | 3-ethynyl proline derivative | 60% |
This reaction underscores the power of sulfonyl azide chemistry to forge complex cyclic structures with high diastereoselectivity. mdpi.com
Strategies for Diversity-Oriented Synthesis Using Related Diazide Chemistry
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse small molecules to probe biological processes or serve as a starting point for drug discovery. cam.ac.ukcam.ac.uk The goal of DOS is to efficiently generate molecular scaffolds with a high degree of structural and stereochemical complexity, covering a broad area of chemical space. mdpi.com
Sulfonyl azide chemistry plays a crucial role in DOS, primarily through the Regitz diazo transfer reaction. rsc.orgrsc.org This reaction uses sulfonyl azides to convert active methylene (B1212753) compounds into diazo compounds. These diazo compounds are exceptionally versatile intermediates that can be used in a wide array of subsequent transformations, such as X-H insertion reactions catalyzed by rhodium(II). rsc.org
Recently, a 'sulfonyl-azide-free' (SAFE) protocol was developed, which generates the sulfonyl azide in situ, enhancing safety while maintaining the broad substrate scope of the diazo transfer reaction. rsc.orgrsc.org This method allows for the generation of arrays of diazo compounds in a parallel fashion. The resulting library of diazo compounds can then be subjected to various complexity-generating reactions in a combinatorial manner, leading to a diverse set of final products from a common set of precursors. rsc.org This approach exemplifies a reagent-based diversification strategy within a broader DOS framework, where different reagents are applied to a common intermediate to produce a range of distinct molecular skeletons. cam.ac.uk
Functionalization of Complex Molecular Structures
The ability to introduce new functional groups into already complex molecules, often referred to as late-stage functionalization, is a significant challenge in synthetic chemistry. nih.govscispace.com Reagents derived from sulfonyl azide chemistry provide effective solutions for this challenge.
A notable example is the synthesis of densely functionalized proline derivatives using a copper-catalyzed cascade reaction involving tosylazide. mdpi.com This method allows for the creation of highly substituted heterocyclic structures, which are prevalent motifs in biologically active compounds, from relatively simple starting materials. The reaction demonstrates how sulfonyl azides can be employed to build complexity onto a core structure in a controlled and diastereoselective manner. mdpi.com The functional groups installed, such as the ethynyl (B1212043) group in the proline product, can serve as handles for further synthetic modifications, enabling the exploration of structure-activity relationships.
The principles of using reactive intermediates generated from sulfonyl azides can be conceptually extended to the functionalization of complex pharmaceutical compounds, where selective modification of a core structure is required to optimize its properties. nih.govscispace.com
Future Directions and Emerging Research Areas
Exploration of Novel Reactivity Patterns
While historically used for reactions like the removal of nitrogen from heterocyclic compounds, the future of sulfuryl diazide research involves uncovering more nuanced and synthetically valuable reactivity. wikipedia.org The exploration is moving beyond simple de-nitration reactions towards complex molecular constructions.
A primary area of investigation is its role as a precursor to highly reactive intermediates, particularly singlet and triplet sulfonylnitrenes. nih.govresearchgate.net Understanding the generation and subsequent reactions of these species is key to unlocking new transformations. Future research will likely focus on controlling the reactivity of these intermediates to achieve selective C-H bond insertions, aziridinations of olefins, and other amination reactions that are fundamental in organic synthesis.
Furthermore, drawing inspiration from the broader class of sulfonyl azides, research is expected to explore the use of sulfuryl diazide in the synthesis of complex heterocyclic scaffolds. For instance, other sulfonyl azides are used to construct triazoloindoles and other nitrogen-containing ring systems. mdpi.comacs.org Adapting these methodologies to the difunctional nature of sulfuryl diazide could lead to the one-step synthesis of novel bis-heterocyclic compounds, which are of interest in materials science and medicinal chemistry.
Integration with Catalytic Systems
A significant frontier in the application of sulfuryl diazide is its integration into catalytic cycles, which can offer unparalleled control over reactivity and selectivity. Research on related sulfonyl azides has demonstrated the power of transition metal catalysis in guiding their chemical transformations, a strategy that holds immense promise for sulfuryl diazide.
Key Catalytic Systems Being Explored:
| Catalyst Metal | Reaction Type | Research Focus | Representative Findings |
| Iridium (Ir) | C-H Amidation / C-N Cross-Coupling | Direct functionalization of C-H bonds in arenes and heterocycles. organic-chemistry.orgacs.org | Iridium complexes like [IrCp*Cl₂]₂ have been shown to catalyze the direct ortho-amidation of arenes and the regioselective C-N coupling of thiadiazoles with sulfonyl azides, often with high functional group tolerance and sometimes in environmentally benign solvents like water. organic-chemistry.orgnih.govrsc.orgrsc.org |
| Rhodium (Rh) | C-H Amidation / Cycloadditions | Intermolecular amidation and the synthesis of complex cyclic molecules through cascade reactions. acs.org | Cationic rhodium complexes catalyze the direct amidation of arenes with sulfonyl azides without the need for an external oxidant, releasing only N₂ as a byproduct. acs.org Relay catalysis with both copper and rhodium has been used to access complex dihydroazepines from sulfonyl azides, dienals, and alkynes. acs.org |
| Copper (Cu) | Cycloadditions / C-N Coupling | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and domino reactions for heterocycle synthesis. | Copper catalysts are instrumental in the synthesis of triazoles and have been used in tandem with other catalytic processes to build complex molecules like triazoloindoles from sulfonyl azides. acs.orgnih.govresearchgate.net |
The future direction for sulfuryl diazide is to apply these catalytic systems to leverage its two azide (B81097) groups. This could enable the synthesis of novel polymers or complex, symmetrical molecules through dual catalytic C-N bond formations. The development of catalysts that can differentiate between the two azide functionalities on the same molecule presents a particularly exciting and challenging area for future exploration.
Development of Safer and More Sustainable Methodologies
The extreme sensitivity and explosive nature of sulfuryl diazide remain the single greatest barrier to its widespread use. wikipedia.org Consequently, a major focus of emerging research is on developing methods that allow chemists to utilize its reactivity without having to isolate the bulk material.
One of the most promising strategies is the in-situ generation of the reagent. This involves creating sulfuryl diazide directly in the reaction vessel from stable, less hazardous precursors, where it is immediately consumed by the substrate. Research in the broader field of diazo chemistry points to several viable approaches:
From Stable Precursors: Protocols for generating diazo compounds from stable tosylhydrazone salts or sulfonyl fluorides are being developed. nih.govorganic-chemistry.org A similar approach for sulfuryl diazide, potentially starting from sulfuryl chloride or sulfuryl fluoride (B91410) and a safer azide source, could be transformative.
Flow Chemistry: Performing reactions in continuous flow reactors minimizes the amount of hazardous material present at any given moment, drastically improving safety. The use of other sulfonyl azides in flow systems has been reported, providing a clear blueprint for future work with sulfuryl diazide. nih.gov
Ex-Situ Generation: An innovative approach involves generating a hazardous gaseous reagent like sulfuryl fluoride in a separate, connected chamber and bubbling it directly into the reaction mixture. nih.govsim2.be This concept of separating generation from reaction could be adapted for sulfuryl diazide, preventing the accumulation of explosive concentrations.
Another key trend is the development of stabilized sulfonyl azide reagents . For example, crystalline salts like imidazole-1-sulfonyl azide hydrogen sulfate (B86663) have been developed as shelf-stable, safer alternatives to traditional sulfonyl azides for diazo-transfer reactions. nih.govacs.orgacs.org While this exact reagent serves a different purpose, the underlying principle of forming stable, solid adducts could be applied to create a safer source of the "SO₂(N₃)₂" moiety.
Finally, the adoption of green chemistry principles , such as the use of water as a reaction solvent, has been shown to be effective in some iridium-catalyzed reactions with sulfonyl azides. nih.govrsc.org Exploring such sustainable solvents for reactions involving in-situ generated sulfuryl diazide is a clear future goal.
Advanced Spectroscopic and Computational Approaches
A deep understanding of the structure, bonding, and electronic properties of sulfuryl diazide is essential for predicting its reactivity and designing safer experiments. While its initial characterization was achieved with IR and Raman spectroscopy and X-ray crystallography, future research will rely on more advanced techniques to probe its highly transient and reactive states. wikipedia.orgnih.gov
Ultrafast Spectroscopy is a particularly powerful tool.
Femtosecond Time-Resolved Infrared (TR-IR) Spectroscopy: This technique allows for the direct observation of short-lived excited states and reaction intermediates. Studies on related sulfonyl azides have successfully used TR-IR to directly observe the S₁ excited state and track its decay to form a singlet nitrene on a picosecond timescale. nih.govresearchgate.net Applying this to sulfuryl diazide could provide definitive evidence for the mechanism of nitrene formation and identify other fleeting intermediates.
Ultrafast 2D IR Spectroscopy: This method can reveal detailed information about vibrational coupling, energy relaxation, and spectral diffusion. aip.org Recent work on other azides has used 2D IR to study their dynamics, offering a pathway to understanding how energy flows through the sulfuryl diazide molecule after photoexcitation. nih.govacs.orgacs.org
Computational Chemistry is an indispensable partner to these advanced spectroscopic methods.
Predictive Modeling: High-level quantum chemical calculations were used to predict the most stable conformation of sulfuryl diazide before it was confirmed experimentally. nih.gov Future computational work will focus on mapping out entire reaction pathways, calculating transition states for catalytic cycles, and predicting the spectroscopic signatures of unknown intermediates to help interpret experimental data. acs.org
Mechanism Elucidation: Computational studies are critical for distinguishing between different possible reaction mechanisms, such as stepwise versus concerted pathways in its decomposition or catalytic reactions. researchgate.net
The synergy between advanced spectroscopy and high-level computation will be crucial for building a comprehensive model of sulfuryl diazide's behavior, paving the way for its rational application in synthesis.
Q & A
Basic: What are the established methods for synthesizing sulfuryl diazide (O₂S(N₃)₂), and how are its structural properties validated?
Sulfuryl diazide is synthesized via controlled reactions of sulfuryl chloride derivatives with sodium azide under cryogenic conditions. Key steps include:
- Synthesis: Reaction of SO₂Cl₂ with NaN₃ in anhydrous solvents (e.g., acetonitrile) at –30°C to minimize explosive byproducts .
- Characterization: Raman spectroscopy and NMR (¹H, ¹³C) validate the diazide structure and confirm the absence of unreacted azide precursors. X-ray crystallography further resolves bond angles (e.g., S–N bond distances of ~1.58 Å) .
Basic: What analytical techniques are critical for detecting methane emissions in atmospheric studies?
Methane detection relies on:
- Satellite remote sensing: TROPOMI and GOSAT instruments measure methane column concentrations with <1% error margins, enabling regional emission mapping .
- Ground-based FTIR spectroscopy: Validates satellite data by quantifying methane absorption bands (e.g., 3.3 µm CH stretching) .
- Isotopic analysis: δ¹³C-CH₄ ratios distinguish biogenic (e.g., wetlands) vs. thermogenic (e.g., fossil fuels) sources .
Advanced: How can researchers mitigate explosive hazards during sulfuryl diazide synthesis?
Key safety protocols include:
- Byproduct avoidance: Strict exclusion of sulfuryl chloride (SO₂Cl₂) from azide reactions to prevent sulfonyl diazide (SO₂(N₃)₂) formation, which is highly shock-sensitive .
- Low-temperature workflows: Conduct reactions below –20°C to stabilize intermediates and reduce exothermic decomposition risks .
- In situ monitoring: Use Raman spectroscopy to detect hazardous intermediates (e.g., hydrazoic acid) in real time .
Advanced: How do contradictory data arise in methane emission models, and how can they be resolved?
Discrepancies often stem from:
- Underestimated seasonal variability: Biogeochemical models frequently fail to account for wetland methane flux dynamics, leading to ~30% underestimation in annual budgets .
- Satellite vs. ground-data mismatches: Spatial resolution limits of satellites (e.g., 7×7 km² for TROPOMI) obscure localized emissions (e.g., coal mines). Hybrid approaches integrating eddy covariance towers improve accuracy .
- Mitigation: Bayesian inversion models reconcile top-down (satellite) and bottom-up (inventory) data by weighting uncertainties in source sectors .
Advanced: What challenges arise in designing diazide-containing probes for HDAC inhibitor studies?
Key considerations include:
- Activity retention: Diazide groups reduce HDAC3/8 binding affinity by 10–17-fold compared to parent inhibitors (e.g., SAHA). Linker optimization (e.g., polyethylene glycol spacers) minimizes steric hindrance .
- Photolabeling efficiency: Probe design requires balancing aromatic azides (for UV cross-linking) with aliphatic azides (for biotin tagging). Computational docking predicts optimal linker lengths (e.g., 8–12 Å) .
- Cellular toxicity: Probes must maintain sub-µM cytotoxicity thresholds, validated via MTT assays in HEK293 cells .
Basic: What safety protocols are essential for handling sulfuryl diazide in laboratory settings?
- Ventilation: Use fume hoods with >100 ft/min airflow to prevent azide vapor accumulation .
- PPE: Nitrile gloves, splash goggles, and flame-resistant lab coats are mandatory. Avoid metal tools (sparks can trigger detonation) .
- Waste disposal: Quench residual diazide with 10% sodium nitrite solution before aqueous neutralization .
Advanced: How can cross-linking efficiency of diazide probes be quantified in photolabeling experiments?
- Click chemistry: Post-UV irradiation, treat samples with alkyne-biotin conjugates for streptavidin pulldown. SDS-PAGE/Western blot quantifies HDAC-probe adducts .
- Competitive binding assays: Co-incubate probes with excess parent inhibitors (e.g., trichostatin A) to confirm specificity. ≥80% signal reduction indicates target-selective labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
